molecular formula C19H20ClN3O5S B2795645 5-chloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide CAS No. 891126-13-9

5-chloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B2795645
CAS No.: 891126-13-9
M. Wt: 437.9
InChI Key: NWBXHMYJVZGCBK-UHFFFAOYSA-N
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Description

This compound is a thiophene derivative . It is also known as BAY 59-7939 , a highly potent and selective, direct Factor Xa inhibitor . It is currently under clinical development for the prevention and treatment of thromboembolic diseases .


Synthesis Analysis

The synthesis of this compound involves the use of alternate synthon . The process involves the synthesis of 4-(4-aminophenyl)-3-morpholinone using easily available inexpensive nitro aniline . The condensation of 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one hydrochloride with alternate synthon 4-nitrophenyl 5-chlorothiophene-2-carboxylate in dimethylsulfoxide (DMSO) as a solvent and triethylamine as a base .


Molecular Structure Analysis

The X-ray crystal structure of this compound in complex with human Factor Xa clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the condensation of 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one hydrochloride with alternate synthon 4-nitrophenyl 5-chlorothiophene-2-carboxylate .

Scientific Research Applications

Antioxidant Activity

Compounds with 1,3,4-oxadiazole and thiophene groups have been synthesized and evaluated for their antioxidant activities. For instance, novel derivatives containing these moieties were identified as potent antioxidants, showing higher activity than well-known antioxidants such as ascorbic acid. This indicates the potential of these compounds in oxidative stress-related therapeutic applications (Tumosienė et al., 2019).

Antimicrobial and Anticancer Properties

Several studies have synthesized and characterized compounds with 1,3,4-oxadiazole and thiophene components, evaluating their antimicrobial and anticancer activities. Some of these compounds exhibited significant inhibitory effects against various cancer cell lines, highlighting their potential as leads for anticancer drug development. Additionally, their antimicrobial evaluation revealed efficacy against specific bacterial strains, suggesting their use in combating microbial infections (Adimule et al., 2014); (Naganagowda & Petsom, 2011).

Synthesis and Structural Analysis

The synthesis and crystal structure analysis of compounds with 1,3,4-oxadiazole and thiophene rings have been detailed, providing insights into their chemical behavior and potential applications in material science or as building blocks for further chemical modifications. These studies often explore the intermolecular interactions, crystal packing, and potential bioactivity implications based on molecular structure (Prabhuswamy et al., 2016).

Mechanism of Action

Target of Action

The primary target of this compound is the coagulation enzyme Factor Xa (FXa) . FXa plays a central role in the blood coagulation cascade, as it is activated by both the intrinsic and the extrinsic pathways .

Mode of Action

The compound acts as a direct inhibitor of FXa . It binds to FXa, inhibiting its activity and thus decreasing the generation of thrombin . This results in diminished thrombin-mediated activation of both coagulation and platelets, without affecting existing thrombin levels .

Biochemical Pathways

The inhibition of FXa affects the blood coagulation cascade . FXa normally catalyzes the conversion of prothrombin to thrombin through the prothrombinase complex . Thrombin has several thrombotic functions, including the conversion of fibrinogen to fibrin, the activation of platelets, and the feedback activation of other coagulation factors . By inhibiting FXa, the compound decreases the amplified generation of thrombin, thus affecting these downstream effects .

Pharmacokinetics

The compound has been found to have good oral bioavailability . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency . .

Result of Action

The result of the compound’s action is antithrombotic effects . By decreasing the amplified generation of thrombin, the compound diminishes thrombin-mediated activation of both coagulation and platelets . This remaining thrombin should be sufficient to ensure primary hemostasis, resulting in a favorable safety margin .

Future Directions

The future directions for this compound include its continued clinical development for the prevention and treatment of thromboembolic diseases . Its potential as an orally available anticoagulant makes it a promising candidate for future antithrombotic therapies .

Properties

IUPAC Name

5-chloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O5S/c1-4-25-12-9-11(10-13(26-5-2)16(12)27-6-3)18-22-23-19(28-18)21-17(24)14-7-8-15(20)29-14/h7-10H,4-6H2,1-3H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWBXHMYJVZGCBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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